4-(Ethoxydimethylsilyl)benzaldehyde
Description
4-(Ethoxydimethylsilyl)benzaldehyde is an organosilicon compound featuring a benzaldehyde core substituted with an ethoxydimethylsilyl group at the para position. This functional group confers unique physicochemical properties, such as enhanced hydrophobicity and thermal stability, making it valuable in materials science and organic synthesis. Applications include its use as a precursor for hybrid organic-inorganic materials, surface modifiers, and intermediates in pharmaceutical synthesis.
Properties
Molecular Formula |
C11H16O2Si |
|---|---|
Molecular Weight |
208.33 g/mol |
IUPAC Name |
4-[ethoxy(dimethyl)silyl]benzaldehyde |
InChI |
InChI=1S/C11H16O2Si/c1-4-13-14(2,3)11-7-5-10(9-12)6-8-11/h5-9H,4H2,1-3H3 |
InChI Key |
FRXJZEBUWPGBGF-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](C)(C)C1=CC=C(C=C1)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Ethoxydimethylsilyl)benzaldehyde typically involves the reaction of 4-bromobenzaldehyde with trimethylsilylacetylene, followed by the removal of the trimethylsilyl group using a base.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 4-(Ethoxydimethylsilyl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The ethoxydimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: 4-(Ethoxydimethylsilyl)benzoic acid.
Reduction: 4-(Ethoxydimethylsilyl)benzyl alcohol.
Substitution: Products vary based on the nucleophile used.
Scientific Research Applications
Chemistry: 4-(Ethoxydimethylsilyl)benzaldehyde is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology: In biological research, derivatives of 4-(Ethoxydimethylsilyl)benzaldehyde are studied for their potential biological activities, such as antimicrobial and anticancer properties .
Medicine: The compound and its derivatives are investigated for their potential therapeutic applications, including as precursors for drug development .
Industry: In the industrial sector, 4-(Ethoxydimethylsilyl)benzaldehyde is used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 4-(Ethoxydimethylsilyl)benzaldehyde involves its interaction with various molecular targets, depending on its specific application. For example, in antimicrobial applications, the compound may disrupt bacterial cell membranes or inhibit essential enzymes . In anticancer research, it may interfere with cellular signaling pathways and induce apoptosis in cancer cells .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
The following table summarizes key parameters of 4-(Ethoxydimethylsilyl)benzaldehyde and related benzaldehyde derivatives:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
